molecular formula C19H22N2O8 B563124 Bicyclomycin, 3'-benzoate CAS No. 37134-40-0

Bicyclomycin, 3'-benzoate

Cat. No. B563124
CAS RN: 37134-40-0
M. Wt: 406.4 g/mol
InChI Key: YYGLCPHONATYBU-CTQCHYAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclomycin benzoate is a broad-spectrum antibiotic that exhibits activity against both Gram-negative and Gram-positive bacteria. It is a derivative of bicyclomycin, which was first isolated from Streptomyces species in 1972. Bicyclomycin benzoate is known for its unique mechanism of action, targeting the transcription termination factor Rho in bacteria, making it a valuable tool in both clinical and research settings .

Scientific Research Applications

Bicyclomycin benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the structure-activity relationship of antibiotics. Researchers investigate how modifications to its structure affect its biological activity.

    Biology: The compound is used to study bacterial transcription mechanisms, particularly the role of the Rho factor in transcription termination.

    Medicine: Bicyclomycin benzoate is explored for its potential use in treating bacterial infections, especially those caused by Gram-negative pathogens.

    Industry: It is used in the development of new antibiotics and as a reference standard in quality control processes .

Mechanism of Action

Bicyclomycin benzoate exerts its effects by selectively inhibiting the Rho transcription termination factor in bacteria. Rho is an ATP-dependent helicase that plays a crucial role in terminating transcription at specific sites in the bacterial genome. By binding to Rho, bicyclomycin benzoate disrupts its function, leading to the accumulation of incomplete transcripts and ultimately causing bacterial cell death. This unique mechanism of action makes bicyclomycin benzoate a valuable tool for studying bacterial transcription and developing new antibiotics .

Similar Compounds:

Uniqueness: Bicyclomycin benzoate is unique due to its selective inhibition of the Rho transcription termination factor, a mechanism not commonly found in other antibiotics. This selectivity makes it a valuable research tool and a potential candidate for developing new antibiotics targeting resistant bacterial strains .

Safety and Hazards

Bicyclomycin benzoate is classified as having acute toxicity when ingested . It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclomycin benzoate involves the esterification of bicyclomycin with benzoic acid. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of bicyclomycin benzoate follows similar synthetic routes but on a larger scale. The process involves fermentation of Streptomyces species to produce bicyclomycin, followed by chemical modification to obtain the benzoate ester. The fermentation process is optimized for high yield, and the subsequent chemical reactions are scaled up using industrial reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions: Bicyclomycin benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various derivatives of bicyclomycin benzoate, each with potentially different biological activities. These derivatives are often studied for their enhanced or modified antibiotic properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bicyclomycin benzoate involves the conversion of Bicyclomycin to Bicyclomycin benzoate through esterification with benzoic acid.", "Starting Materials": [ "Bicyclomycin", "Benzoic acid", "Methanol", "Sulfuric acid" ], "Reaction": [ "Bicyclomycin is dissolved in methanol", "A catalytic amount of sulfuric acid is added to the solution", "The solution is heated to reflux for 24 hours", "Benzoic acid is added to the solution", "The reaction mixture is heated to reflux for an additional 24 hours", "The reaction mixture is cooled and filtered", "The resulting solid is washed with methanol and dried to yield Bicyclomycin benzoate" ] }

CAS RN

37134-40-0

Molecular Formula

C19H22N2O8

Molecular Weight

406.4 g/mol

IUPAC Name

[(2S,3S)-2,3-dihydroxy-3-[(6S)-6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate

InChI

InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18-,19?/m0/s1

InChI Key

YYGLCPHONATYBU-CTQCHYAJSA-N

Isomeric SMILES

C[C@](COC(=O)C1=CC=CC=C1)([C@@H](C23C(=O)N[C@](C(=C)CCO2)(C(=O)N3)O)O)O

SMILES

CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O

Appearance

White solid

synonyms

FR2054

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.